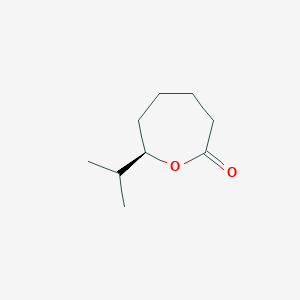![molecular formula C7H14N2 B067283 (1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine CAS No. 162301-36-2](/img/structure/B67283.png)
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine, also known as (−)-Cytisine, is a naturally occurring alkaloid found in several plant species, including Laburnum anagyroides and Cytisus laburnum. It has been used traditionally as a smoking cessation aid due to its nicotine-like effects on the brain. In recent years, it has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
(−)-Cytisine acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR), which is involved in the transmission of signals in the nervous system. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the nAChR is responsible for the nicotine-like effects of (−)-Cytisine, including increased focus, concentration, and mood enhancement.
Biochemical and Physiological Effects:
(−)-Cytisine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with reward and motivation. It has also been shown to increase serotonin release, which is involved in mood regulation. Additionally, (−)-Cytisine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (−)-Cytisine in lab experiments is its low toxicity compared to other compounds that target the nAChR. It also has a relatively short half-life, which allows for precise control over dosing. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (−)-Cytisine. One area of interest is its potential as a treatment for addiction, particularly for nicotine addiction. It has also been suggested that it may have potential in the treatment of other substance use disorders, such as opioid addiction. Additionally, research is needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects, which may have implications for the treatment of various neurological and inflammatory diseases.
Synthesemethoden
(−)-Cytisine can be synthesized through several methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. The most common method of extraction involves the use of solvents to isolate the alkaloid from the plant material. Chemical synthesis involves the use of various reagents and catalysts to produce the desired compound. Microbial fermentation involves the use of microorganisms, such as fungi or bacteria, to produce the alkaloid.
Wissenschaftliche Forschungsanwendungen
(−)-Cytisine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. Studies have also suggested that it may have potential in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
(1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQNNYIBKSEDZ-LYFYHCNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1C[C@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)


![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)









